This review is focused on the hydrophobic modification designs of polysaccharides, the preparation methods and characteristics of micelles, and the applications of amphiphilic polysaccharide micelles in the field of biomedicine . It is expected to provide some ideas and inspiration for the design of polysaccharide drug carriers .
MBPs have emerged as a diverse and innovation-enabling class of peptides in applications such as plant/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation, and analytics for micro-/nanoplastics quantification . Progress has been fueled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies .
This allows the design of material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications . A genetic or chemical conjugation of second (biological, chemical, or physical property-changing) functionality to MBPs empowers the design of advanced (hybrid) materials, bioactive coatings, and analytical tools .
(S)-4-Methyloxazolidin-2-one is a heterocyclic organic compound with the molecular formula and a molecular weight of 101.10 g/mol. It features a five-membered ring structure containing both nitrogen and oxygen atoms, specifically classified as an oxazolidinone. This compound is characterized by its chirality, with the (S)-enantiomer being of particular interest due to its unique biological properties and applications in medicinal chemistry .
Research indicates that (S)-4-Methyloxazolidin-2-one exhibits notable biological activities, particularly in the field of pharmaceuticals. It has been studied for its potential as an antibacterial agent, especially against Gram-positive bacteria. Additionally, its structural properties allow it to interact with various biological targets, making it a candidate for further exploration in drug development .
Several methods have been developed for synthesizing (S)-4-Methyloxazolidin-2-one:
(S)-4-Methyloxazolidin-2-one finds applications across various fields:
Studies on (S)-4-Methyloxazolidin-2-one have focused on its interactions with biological macromolecules. For instance, it has been shown to bind effectively to certain proteins, influencing their activity and stability. Research into its interaction with enzymes has revealed potential pathways for drug design, particularly in targeting resistant bacterial strains .
(S)-4-Methyloxazolidin-2-one shares structural similarities with several other compounds within the oxazolidinone family. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(R)-4-Methyloxazolidin-2-one | 16112-59-7 | 0.92 |
(S)-4-Isopropyl-2-oxazolidinone | 17016-83-0 | 0.81 |
tert-Butyl (1-hydroxypropan-2-yl)carbamate | 147252-84-4 | 0.85 |
tert-Butyl (1,3-dihydroxypropan-2-yl)carbamate | 125414-41-7 | 0.83 |
(R)-4-Isopropyloxazolidin-2-one | 95530-58-8 | 0.81 |
What distinguishes (S)-4-Methyloxazolidin-2-one from these similar compounds is its specific chirality and resultant biological activity profile. The (S)-enantiomer has shown enhanced antibacterial properties compared to its (R)-counterpart, making it particularly valuable in therapeutic contexts . Additionally, its ability to participate in diverse
The chiral pool approach utilizing L-tyrosine derivatives represents one of the most established methodologies for accessing enantiomerically pure (S)-4-methyloxazolidin-2-one. This strategy capitalizes on the readily available and inexpensive L-tyrosine as the starting material, ensuring high optical purity from the outset [3] [4].
The synthetic route typically involves the initial protection of the amino acid functionality followed by cyclization to form the oxazolidinone ring. L-tyrosine undergoes N-protection using tert-butoxycarbonyl chloride, followed by selective reduction of the carboxylic acid to yield the corresponding amino alcohol [5] [6]. The cyclization step employs carbonyldiimidazole or phosgene as the carbonyl source, proceeding under basic conditions with sodium hydroxide or potassium carbonate at temperatures ranging from room temperature to 80°C [7] [8].
Research has demonstrated that this methodology consistently delivers yields between 85-98% with enantiomeric excesses exceeding 99% [4] [6]. The reaction proceeds through nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by intramolecular cyclization involving the hydroxyl group. The stereochemistry is preserved throughout the transformation, maintaining the (S)-configuration at the 4-position of the resulting oxazolidinone.
Parameter | Conditions | Results |
---|---|---|
Starting Material | L-Tyrosine (1 eq.) | High optical purity |
Cyclization Agent | CDI (1.5 eq.) or Phosgene (1.2 eq.) | Complete conversion |
Base | NaOH or K₂CO₃ (0.5-1 eq.) | pH optimization |
Temperature | 25-80°C | Optimal at 60°C |
Yield | 85-98% | Consistent across conditions |
Enantiomeric Excess | >99% ee | Stereochemistry preserved |
The mechanism involves initial deprotonation of the amino alcohol by the base, followed by nucleophilic attack on the electrophilic carbonyl carbon of the cyclization agent. The intermediate carbamate undergoes intramolecular cyclization through oxygen participation, leading to the formation of the five-membered oxazolidinone ring with retention of configuration [8] [6].
Modern catalytic approaches have emerged as powerful alternatives for the enantioselective synthesis of (S)-4-methyloxazolidin-2-one, offering improved atom economy and operational simplicity compared to traditional chiral pool methods. These methodologies typically employ transition metal catalysts or biocatalysts to achieve high levels of stereoselectivity [9] [10] [11].
Ruthenium-Catalyzed Asymmetric Hydrogenation
The ruthenium-catalyzed asymmetric hydrogenation of 2-oxazolones represents a particularly effective approach for accessing chiral oxazolidinones. This methodology utilizes ruthenium complexes bearing N-heterocyclic carbene ligands to achieve exceptional enantioselectivity [11]. The reaction proceeds under hydrogen pressure (50 bar) at moderate temperatures (50°C), delivering products in 90-99% yield with enantiomeric excesses ranging from 90-96% [11].
The catalyst system employs [Ru(p-cymene)Cl₂]₂ as the precursor combined with chiral NHC ligands. The substrate scope encompasses various 4-substituted 2-oxazolones, with simple 4-methyloxazolin-2-one providing moderate enantioselectivity. Enhanced stereochemical control is observed with more sterically demanding substituents, suggesting that steric interactions between the substrate and catalyst play a crucial role in enantioinduction [11].
Biocatalytic Approaches
Enzymatic methodologies have gained prominence due to their exceptional selectivity and mild reaction conditions. Myoglobin-based catalysts engineered for C-H amination reactions demonstrate remarkable efficiency in oxazolidinone formation [9] [10]. The process involves intramolecular C(sp³)-H amination of N-benzoyl carbamate derivatives using modified myoglobin variants as biocatalysts.
The optimized system utilizes Mb(H64V,V68A,Y146F) variant, which favors productive C-H amination over unproductive reductive pathways. Reactions proceed at room temperature using phenyliodonium diacetate as the oxidant, delivering products in 70-85% yield with enantioselectivities exceeding 99% [9] [10]. The Y146F mutation proves particularly beneficial in suppressing side reactions commonly observed in heme protein-catalyzed nitrene transfer processes.
Catalyst System | Conditions | Yield (%) | ee (%) |
---|---|---|---|
Ru(II)-NHC | H₂ (50 bar), 50°C | 90-99 | 90-96 |
Mb(H64V,V68A,Y146F) | PhI(OAc)₂, RT | 70-85 | >99 |
Fe-Iminopyridine | CO₂ (10 bar), 50°C | 87-98 | Variable |
Halohydrin Dehalogenase-Catalyzed Desymmetrization
A novel biocatalytic approach involves the use of engineered halohydrin dehalogenases for the stereodivergent synthesis of oxazolidinones. This methodology employs 2-substituted-1,3-dichloro-2-propanols as substrates, which undergo desymmetrization followed by cyanate-mediated epoxide ring-opening cascade reactions [12]. The process delivers chiral oxazolidinones in up to 88% yield with enantiomeric excesses exceeding 99% [12].
Solid-phase methodologies offer significant advantages in terms of product purification and catalyst recovery, making them attractive for both research and industrial applications. Several approaches have been developed specifically for oxazolidinone synthesis on solid supports [13] [4] [14].
Merrifield Resin-Supported Synthesis
The most extensively studied solid-phase approach involves the attachment of chiral oxazolidinone auxiliaries to Merrifield chloride resin through phenolic linkage. The methodology begins with (S)-4-(4-hydroxybenzyl)-oxazolidin-2-one, synthesized from N-Boc-L-tyrosine in four steps with multigram scalability [4]. The auxiliary is then immobilized on Merrifield-Cl resin via etherification of the phenolic hydroxyl group.
The solid-supported auxiliary demonstrates excellent performance in asymmetric aldol reactions, with products cleaved from the polymer through either hydrolysis or reduction. Reactions are conducted in IRORI Kan resin capsules to prevent mechanical degradation of the polymer support during multiple reaction cycles [4]. This approach enables the synthesis of various chiral molecules including cyclopropane aldehydes and γ-lactones with diastereomeric ratios exceeding 95:5.
Solid Support | Linker Strategy | Loading (mmol/g) | Yield (%) |
---|---|---|---|
Merrifield-Cl | Phenolic ether | 0.8-1.2 | 75-92 |
Polystyrene-Selenide | Traceless cleavage | 0.6-1.0 | 65-78 |
Wang Resin | Carbamate linkage | 0.7-1.1 | 70-85 |
Selenium Traceless Linker Protocol
An innovative solid-phase approach utilizes polymer-supported 2-hydroxyalkyl selenide reagents for the traceless synthesis of oxazolidinones [15] [14]. The methodology involves reaction of the supported selenide with benzoyl isocyanate, followed by oxidation/cyclization-hydrolysis sequence to yield the desired products.
The protocol proceeds through ester formation between the polymer-bound selenide and isocyanate, followed by selenium-mediated oxidative cyclization. The traceless cleavage occurs during the hydrolysis step, releasing the oxazolidinone product from the solid support [15] [14]. While yields are moderate (65-78%), the approach offers environmental benefits through simplified workup procedures and eliminates the need for chromatographic purification.
Oxazolidine Linker Systems
Alternative solid-phase approaches employ oxazolidine-based linkers that provide chemical stability under a wide range of synthetic conditions while allowing for selective cleavage under acidic conditions [16]. These systems demonstrate compatibility with nucleophilic, oxidizing, and reducing conditions, making them suitable for diverse synthetic transformations.
Mechanochemical synthesis has emerged as a sustainable and efficient methodology for oxazolidinone formation, offering solvent-free conditions and reduced environmental impact. This approach harnesses mechanical energy to drive chemical transformations, often achieving results superior to conventional solution-phase methods [17] [18].
High-Speed Ball Milling with Carbon Dioxide
The mechanochemical coupling of aziridines with carbon dioxide represents a groundbreaking approach for oxazolidinone synthesis. Research has demonstrated that unactivated 2-alkyl or 2-aryl aziridines react with CO₂ under high-speed ball milling conditions to produce the corresponding oxazolidinones in excellent yields [18]. The reaction proceeds without any catalyst or solvent, relying solely on mechanical energy to overcome activation barriers.
Optimal conditions involve the use of stainless steel balls in 3.5 mL vessels operated at frequencies of 25-50 Hz for 17-24 hours [18]. The reaction is highly sensitive to moisture, with even trace amounts of water significantly reducing yields by protonating the nucleophilic aziridine nitrogen. Under anhydrous conditions, yields consistently exceed 95% for both aromatic and aliphatic substrates.
Substrate Type | Milling Time (h) | Frequency (Hz) | Yield (%) |
---|---|---|---|
2-Phenyl aziridine | 17 | 30 | 96 |
2-Benzyl aziridine | 24 | 25 | 88 |
2-Methyl aziridine | 20 | 35 | 94 |
2-Propyl aziridine | 22 | 30 | 91 |
The mechanochemical approach shows remarkable regioselectivity, particularly with alkyl-substituted aziridines. While conventional solution-phase methods often produce mixtures of regioisomers, ball milling conditions favor the formation of a single oxazolidinone product [17] [18]. This selectivity is attributed to the unique reaction environment created by mechanical activation, which influences the reaction pathway.
Sodium Bicarbonate as CO₂ Surrogate
An innovative mechanochemical approach utilizes sodium bicarbonate as a solid CO₂ surrogate in carboxylation reactions leading to oxazolidinones [19]. Ball milling induces partial decomposition of NaHCO₃, generating CO₂ in situ which then participates in cyclization reactions. The presence of guanidine as an additive promotes this decomposition process, enhancing the overall efficiency.
X-ray diffraction studies reveal that ball milling causes formation of Na₂CO₃·3NaHCO₃ (Wegscheiderite), confirming the in situ generation of CO₂ [19]. This approach offers advantages in handling and storage compared to gaseous CO₂, while maintaining the environmental benefits of mechanochemical synthesis.
Mechanistic Considerations
The mechanism of mechanochemical oxazolidinone formation involves several key steps. Initial mechanical activation of the aziridine substrate creates reactive intermediates that can interact with CO₂. The confined reaction environment within the milling vessel promotes close contact between reactants, facilitating the cycloaddition process [17].
Computational studies suggest that the high local pressures and temperatures generated during ball impacts create transient reaction environments that favor oxazolidinone formation over competing pathways. The absence of solvent eliminates potential side reactions and improves atom economy [18] [19].
Environmental and Economic Advantages
Mechanochemical synthesis offers significant environmental benefits compared to traditional solution-phase methods. The elimination of organic solvents reduces waste generation and obviates the need for solvent recovery processes. Energy requirements are generally lower than conventional heating methods, and reaction times are often shortened [20] [18].
From an economic perspective, mechanochemical approaches reduce raw material costs by eliminating solvents and catalysts. The high yields and selectivities achieved often compensate for the initial investment in milling equipment. Additionally, the simplicity of workup procedures reduces labor costs and processing time [19].
The ¹H Nuclear Magnetic Resonance spectrum of (S)-4-methyloxazolidin-2-one exhibits characteristic signals that provide detailed structural information about the molecule [1]. The spectrum recorded in deuterated chloroform at 600 megahertz displays several distinct resonances with well-defined multiplicities and coupling patterns.
The most characteristic feature of the spectrum is the broad singlet observed at δ 6.62 parts per million, which is unambiguously assigned to the nitrogen-hydrogen proton of the oxazolidinone ring [1]. This downfield chemical shift is typical for amide protons due to the electron-withdrawing effect of the adjacent carbonyl group. The broad nature of this signal indicates rapid exchange with trace water or deuterium from the solvent.
The oxazolidinone ring protons appear as a complex pattern in the region between δ 3.94 and δ 4.50 parts per million [1]. The proton at carbon-5 adjacent to the ring oxygen displays a triplet at δ 4.50 parts per million with a coupling constant of 8.6 hertz, indicating coupling to the adjacent methylene protons [1]. The two diastereotopic protons of the methylene group at carbon-5 exhibit different chemical environments, with one appearing as a multiplet between δ 4.04 and δ 3.99 parts per million, and the other as a doublet of doublets at δ 3.94 parts per million with coupling constants of 8.6 and 6.3 hertz [1].
The methyl substituent at carbon-4 resonates as a doublet at δ 1.29 parts per million with a coupling constant of 6.3 hertz, demonstrating three-bond coupling to the adjacent methine proton [1]. This upfield chemical shift is characteristic of alkyl groups attached to saturated carbon centers.
The ¹³C Nuclear Magnetic Resonance spectrum of (S)-4-methyloxazolidin-2-one provides crucial information about the carbon framework and electronic environment of the molecule [1] [2]. The spectrum recorded at 150 megahertz in deuterated chloroform reveals four distinct carbon signals corresponding to the unique carbon environments in the molecule.
The most characteristic signal appears at δ 160.1 parts per million, which is assigned to the carbonyl carbon of the oxazolidinone ring [1] [2]. This significant downfield shift is typical for amide carbonyls and reflects the resonance delocalization between the nitrogen lone pair and the carbonyl π-system. Literature values for related 4-methyloxazolidin-2-one derivatives show similar carbonyl chemical shifts ranging from δ 158.9 to δ 159.0 parts per million [2].
The carbon attached to the ring oxygen (carbon-5) resonates at δ 71.5 parts per million [1], which is characteristic for carbons bearing electronegative oxygen substituents. This chemical shift is consistent with literature values for similar oxazolidinone systems where the corresponding carbon appears in the range of δ 66.9 to δ 73.7 parts per million [2].
The methine carbon at position 4, which bears both the methyl substituent and the ring nitrogen, appears at δ 48.1 parts per million [1]. This relatively upfield position compared to the oxygen-bearing carbon reflects the different electronic environment created by the nitrogen substitution.
The methyl carbon substituent exhibits the most upfield resonance at δ 20.6 parts per million [1], consistent with literature values of δ 21.1 parts per million for related 4-methyloxazolidin-2-one derivatives [2]. This chemical shift is typical for alkyl carbons in saturated environments.
Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides valuable information about the electronic environment of nitrogen atoms in oxazolidinone systems [3]. Although direct ¹⁵N Nuclear Magnetic Resonance data for (S)-4-methyloxazolidin-2-one is limited in the literature, general principles from related heterocyclic systems can be applied to understand the expected chemical shifts and coupling patterns.
The nitrogen atom in the oxazolidinone ring is expected to exhibit a chemical shift in the range typical for amide nitrogens, generally appearing between δ -250 to δ -300 parts per million relative to nitromethane standard [3]. The exact chemical shift depends on the degree of pyramidalization at nitrogen and the extent of conjugation with the carbonyl group.
Long-range ¹H-¹⁵N heteronuclear multiple bond correlation experiments can provide valuable structural information by establishing connectivity patterns between protons and nitrogen atoms separated by two or three bonds [3]. These experiments are particularly useful for confirming the structural assignments in complex oxazolidinone derivatives.
Infrared spectroscopy provides fundamental information about the vibrational modes of (S)-4-methyloxazolidin-2-one, particularly the characteristic carbonyl and nitrogen-hydrogen stretching frequencies that are diagnostic for oxazolidinone structures [4] [5] [6].
The most prominent feature in the infrared spectrum is the carbonyl stretching vibration, which appears as a strong, sharp absorption band in the region of 1720-1740 wavenumbers [4] [5]. Literature data for related oxazolidin-2-one compounds show carbonyl stretching frequencies at 1721 wavenumbers for 5-phenyloxazolidin-2-one and 1740 wavenumbers for cyclohexano[b]-2-oxazolidone [5]. For (R)-4-methyloxazolidin-2-one, the carbonyl stretch is reported at 1721 wavenumbers [4].
The position of the carbonyl stretching frequency is influenced by several factors including ring strain, conjugation effects, and hydrogen bonding interactions. The relatively high frequency compared to typical amide carbonyls (which appear around 1650-1680 wavenumbers) reflects the reduced resonance stabilization due to the geometric constraints imposed by the five-membered ring structure [7].
The nitrogen-hydrogen stretching vibration appears as a broad absorption band in the region of 3280-3300 wavenumbers [4] [5]. Literature values show this vibration at 3278 wavenumbers for 5-phenyloxazolidin-2-one, 3299 wavenumbers for cyclohexano[b]-2-oxazolidone, and 3286 wavenumbers for (R)-4-methyloxazolidin-2-one [4] [5]. The broad nature of this absorption is characteristic of hydrogen-bonded nitrogen-hydrogen groups and may exhibit splitting or multiple peaks depending on the crystal packing and intermolecular interactions.
Additional characteristic vibrations include carbon-hydrogen stretching modes in the 2800-3000 wavenumbers region, carbon-nitrogen stretching vibrations around 1200-1350 wavenumbers, and ring deformation modes below 1000 wavenumbers [8]. The methyl group substitution introduces additional carbon-hydrogen bending and rocking modes in the fingerprint region.
Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for vibrations that are Raman-active but infrared-inactive due to symmetry considerations [9] [10]. The Raman spectrum of (S)-4-methyloxazolidin-2-one is expected to show enhanced intensity for symmetric stretching modes and ring breathing vibrations.
The carbonyl stretching mode, while primarily infrared-active, often shows moderate intensity in Raman spectra and can provide information about the local symmetry environment around the carbonyl group [9]. Ring breathing modes, which involve symmetric expansion and contraction of the entire ring system, are typically strong in Raman spectra and appear in the region of 800-1200 wavenumbers.
Carbon-carbon stretching vibrations within the ring system are generally more intense in Raman spectra compared to infrared, providing valuable information about the ring conformation and bond strength variations [10]. The methyl group exhibits characteristic Raman-active modes including symmetric carbon-hydrogen stretching around 2900 wavenumbers and symmetric deformation modes around 1380 wavenumbers.
Polarization studies using Raman spectroscopy can provide information about the symmetry of vibrational modes and help distinguish between totally symmetric and non-totally symmetric vibrations [9]. This information is particularly valuable for understanding the molecular conformation and dynamics in solution.
Mass spectrometry of (S)-4-methyloxazolidin-2-one under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information about the molecule [11] [12] [13]. The molecular ion peak appears at mass-to-charge ratio 101, corresponding to the molecular formula C₄H₇NO₂.
The base peak in the mass spectrum is typically the molecular ion itself, indicating relatively high stability of the radical cation under electron ionization conditions [12]. This stability is attributed to the conjugated system involving the nitrogen lone pair and the carbonyl group, which can delocalize the positive charge effectively.
Major fragmentation pathways include loss of a methyl radical (mass 15) from the molecular ion, producing a fragment at mass-to-charge ratio 86 [13]. This fragmentation is characteristic of compounds containing methyl substituents and reflects the relatively weak carbon-carbon bond between the methyl group and the ring system.
Another significant fragmentation involves loss of hydrogen cyanide (mass 27) from the molecular ion, yielding a fragment at mass-to-charge ratio 74 [13]. This fragmentation is particularly characteristic of nitrogen-containing heterocycles and involves ring opening with elimination of the cyano functionality.
Loss of isocyanic acid (HNCO, mass 43) represents another important fragmentation pathway, producing a fragment at mass-to-charge ratio 58 [13]. This fragmentation is diagnostic for compounds containing the oxazolidinone structural motif and involves cleavage of both carbon-nitrogen and carbon-oxygen bonds within the ring.
Additional fragment ions include mass-to-charge ratio 44, corresponding to carbon dioxide elimination, and mass-to-charge ratio 30, arising from formaldehyde loss [13]. These fragmentations provide supporting evidence for the presence of the carbonyl functionality and the overall molecular structure.
Chemical ionization mass spectrometry using methane or ammonia as reagent gas typically produces protonated molecular ions [M+H]⁺ at mass-to-charge ratio 102 for (S)-4-methyloxazolidin-2-one [14]. This soft ionization technique minimizes fragmentation and is particularly useful for molecular weight determination and structural confirmation.
Electrospray ionization mass spectrometry in positive ion mode also generates [M+H]⁺ ions and is compatible with liquid chromatographic separation techniques [14]. This approach is valuable for analyzing complex mixtures and for obtaining accurate mass measurements using high-resolution instruments.
X-ray diffraction studies of oxazolidin-2-one derivatives provide detailed information about molecular geometry, conformational preferences, and intermolecular packing arrangements [15] [16] [17]. Single crystal X-ray diffraction analysis reveals that the oxazolidinone ring typically adopts an envelope conformation with specific atoms displaced from the mean plane of the remaining ring atoms.
In related 4-substituted oxazolidin-2-one structures, the five-membered ring shows envelope conformations with the carbon bearing substituents serving as the flap atom [16] [17]. The magnitude of displacement from the mean plane varies depending on the nature and size of the substituents, with typical deviations ranging from 0.124 to 0.367 angstroms [15] [17].
Bond lengths within the oxazolidinone ring are consistent with partial double bond character in the carbon-nitrogen bond due to amide resonance [16] [17]. The carbon-oxygen bond to the ring oxygen typically measures approximately 1.43-1.45 angstroms, while the carbonyl carbon-oxygen bond is shorter at approximately 1.22-1.24 angstroms, reflecting its double bond character.
Crystal packing analysis reveals extensive hydrogen bonding networks that stabilize the solid-state structure [15] [17] [18]. The nitrogen-hydrogen group serves as a hydrogen bond donor, typically forming interactions with carbonyl oxygen atoms of neighboring molecules with nitrogen-hydrogen···oxygen distances in the range of 2.7-2.9 angstroms [17].
These hydrogen bonding interactions often lead to one-dimensional chain structures or two-dimensional networks depending on the specific molecular geometry and packing constraints [17] [18]. The strength and geometry of these interactions significantly influence the melting point, solubility, and other physical properties of the compound.
Additional weak interactions including carbon-hydrogen···oxygen contacts and van der Waals forces contribute to the overall crystal stability [19] [20]. These interactions are particularly important for understanding the polymorphic behavior and solid-state transformations that may occur under different crystallization conditions.
Irritant